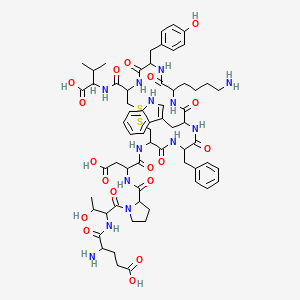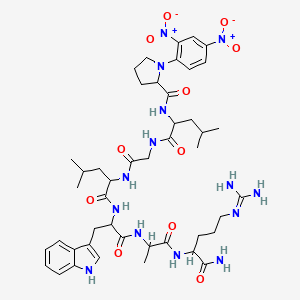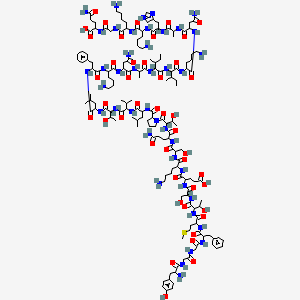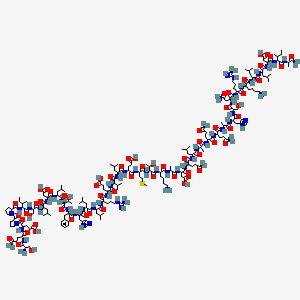
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, is a peptide hormone first isolated from the hypothalamus of sheep. It plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal axis, which is involved in the body’s response to stress. This hormone stimulates the release of adrenocorticotropic hormone from the anterior pituitary gland, which in turn stimulates the production of cortisol from the adrenal cortex .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound, follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
化学反応の分析
Types of Reactions
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
科学的研究の応用
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stress response and its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications in conditions related to stress and adrenal function.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide research.
作用機序
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors involved are corticotropin-releasing factor receptor type 1 and corticotropin-releasing factor receptor type 2. Upon binding to these receptors, the hormone activates intracellular signaling pathways that lead to the release of adrenocorticotropic hormone from the anterior pituitary gland. This, in turn, stimulates the production of cortisol from the adrenal cortex, which helps the body respond to stress .
類似化合物との比較
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, is part of a family of related peptides that include:
- Urocortin 1
- Urocortin 2
- Urocortin 3
- Sauvagine
- Urotensin
These peptides share structural similarities and can bind to corticotropin-releasing factor receptors, but they have distinct roles and effects. For example, urocortins are involved in cardiovascular regulation and stress response, while sauvagine and urotensin have been studied for their effects on blood pressure and fluid balance .
This compound, is unique in its specific role in regulating the hypothalamic-pituitary-adrenal axis and its use as a model peptide in research .
特性
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEJLLNYQOBRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C205H339N59O63S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4670 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Oxa-7-azaspiro[4.6]undecane-8,11-dione](/img/structure/B8262059.png)
![methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B8262069.png)
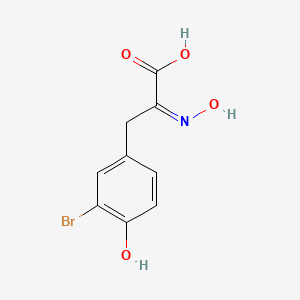
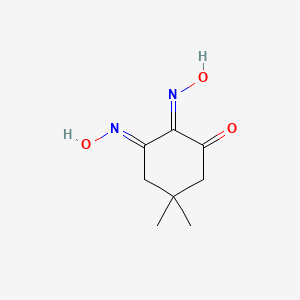
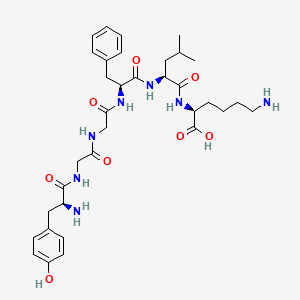
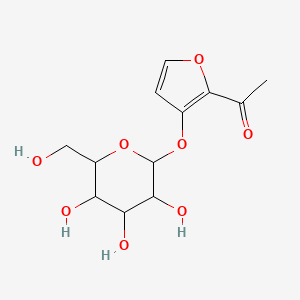
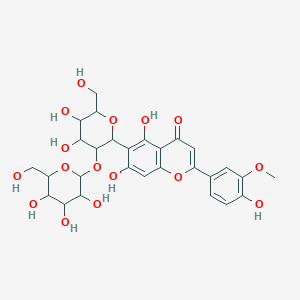
![6-Methyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepin-3-Yl)Methyl)Pyridazin-3-Amine](/img/structure/B8262114.png)
![N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262123.png)
![N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262124.png)
![2,20-Dichloro-14,32-diethyl-18,36-dioxa-4,14,22-triazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B8262137.png)
